molecular formula C10H6ClF2NO B3147747 1-chloro-5-(difluoromethoxy)isoquinoline CAS No. 630422-86-5

1-chloro-5-(difluoromethoxy)isoquinoline

Cat. No.: B3147747
CAS No.: 630422-86-5
M. Wt: 229.61 g/mol
InChI Key: DZJIESLCESDESX-UHFFFAOYSA-N
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Description

Significance of the Isoquinoline (B145761) Scaffold in Contemporary Organic Chemistry

The isoquinoline framework, a heterocyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in organic and medicinal chemistry. rsc.orgnih.govnih.gov Its structural diversity and therapeutic importance have made it a compelling target for synthetic chemists. rsc.orgnih.gov The isoquinoline core is embedded in numerous natural alkaloids, many of which exhibit chirality at the C-1 position of the tetrahydroisoquinoline structure. nih.gov

The versatility of the isoquinoline scaffold is evident in its wide range of applications. In drug discovery, isoquinoline derivatives are integral to therapeutic agents for a broad spectrum of diseases, including cancer and microbial infections. nih.govnumberanalytics.comamerigoscientific.com For instance, the natural product berberine (B55584) is an isoquinoline alkaloid with noted antimicrobial and anticancer properties. numberanalytics.comamerigoscientific.com Beyond pharmaceuticals, isoquinoline-based structures are utilized in materials science as fluorosensors and have applications in the development of conductive and optical materials. nih.govamerigoscientific.com The aromatic nature of the isoquinoline ring system contributes to its chemical stability and reactivity, allowing for functionalization at various positions to modulate its biological and physical properties. rsc.orgamerigoscientific.com

Prevalence and Research Interest in Organofluorine Compounds

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a cornerstone of modern chemical and life sciences. wallenberg.orgmdpi.com Although only a handful of naturally occurring organofluorine molecules exist, their synthetic counterparts are exceptionally prevalent in pharmaceuticals and agrochemicals, constituting approximately 20-40% of all such products. wallenberg.orguni-muenster.de The unique properties imparted by fluorine atoms are a primary driver of this research interest. mdpi.comresearchgate.net

The introduction of fluorine into an organic molecule can significantly alter its physical, chemical, and biological characteristics. mdpi.com Key effects include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can prevent metabolic breakdown of a drug molecule, thereby increasing its bioavailability and duration of action. wallenberg.org

Increased Lipophilicity: The incorporation of fluorine can enhance a molecule's ability to pass through cell membranes. oup.com

Modulation of Bioactivity: Fluorine atoms can alter the electronic properties of a molecule, leading to stronger binding interactions with target proteins. researchgate.netoup.com

The synthesis of these molecules is a challenging yet active area of research, with chemists continuously developing novel methods to selectively introduce fluorine into complex organic structures. mdpi.comoup.com The trifluoromethyl group (-CF3) and the difluoromethoxy group (-OCF2H), as seen in the title compound, are particularly common motifs sought after by researchers. oup.com

Contextualizing 1-Chloro-5-(difluoromethoxy)isoquinoline within Heterocyclic Systems Research

This compound represents a convergence of the two chemical domains discussed above. It is a substituted isoquinoline, placing it within the broad and pharmacologically significant class of N-heterocyclic compounds. The substituents on its isoquinoline core are a chlorine atom at the 1-position and a difluoromethoxy group at the 5-position.

The chlorine atom at the 1-position is a reactive site, making it a valuable handle for further synthetic modifications. Nucleophilic substitution reactions at this position are common for 1-chloroisoquinolines, allowing for the introduction of a wide variety of other functional groups. mdpi.com This chemical reactivity makes the compound a potentially useful building block or intermediate in the synthesis of more complex molecules.

Chemical Compound Data

PropertyValueSource
IUPAC Name This compound
Molecular Formula C₁₀H₆ClF₂NO bldpharm.com
Molecular Weight 229.61 g/mol bldpharm.com
CAS Number 630422-86-5 bldpharm.com
MDL Number MFCD22549646 bldpharm.com

Strategies for Isoquinoline Ring System Construction with Halogenation

The formation of the 1-chloroisoquinoline (B32320) core is a critical step in the synthesis of the target molecule. This can be achieved through various methods, including the direct construction of the chlorinated isoquinoline or the chlorination of a pre-formed isoquinoline ring system.

Approaches to 1-Chloroisoquinoline Core Synthesis

A common and effective method for the synthesis of 1-chloroisoquinoline is the treatment of isoquinoline-N-oxide with a chlorinating agent such as phosphoryl chloride (POCl₃). This reaction proceeds through the activation of the N-oxide by phosphoryl chloride, followed by the nucleophilic attack of a chloride ion at the C1 position.

A general procedure for this transformation involves the slow, dropwise addition of phosphoryl chloride to isoquinoline-N-oxide, typically under ice bath cooling conditions to control the exothermic reaction. The reaction mixture is then heated to reflux, often overnight, to ensure complete conversion. Following the reaction, the excess phosphoryl chloride is removed under reduced pressure. The residue is then carefully quenched with ice water and the product is extracted with an organic solvent like dichloromethane. Purification by column chromatography yields the desired 1-chloroisoquinoline. chemicalbook.com

Reactant Reagent Conditions Product Yield
Isoquinoline-N-oxidePhosphoryl chloride (POCl₃)Reflux, overnight1-Chloroisoquinoline85% chemicalbook.com

An alternative strategy for constructing the isoquinoline ring system itself is the Pomeranz-Fritsch reaction. This acid-catalyzed reaction involves the cyclization of a benzalaminoacetal, which is formed from the condensation of a substituted benzaldehyde with a 2,2-dialkoxyethylamine. chemistry-reaction.comthermofisher.comwikipedia.org By using a meta-substituted benzaldehyde, this method can be adapted to produce isoquinolines with substituents at the 5-position, which is a key structural feature of the target molecule. The Pomeranz-Fritsch synthesis provides a versatile route to various isoquinoline derivatives, although yields can be variable. organicreactions.orgresearchgate.net

Regioselective Chlorination Methods for Isoquinoline Scaffolds

Regioselective chlorination of the isoquinoline ring is essential for the synthesis of the target compound. The reactivity of the isoquinoline nucleus is highest at the C1 position, especially when the nitrogen atom is activated, for instance, as an N-oxide. This inherent reactivity allows for selective chlorination.

In cases where a substituted isoquinoline is already formed, such as a 5-hydroxyisoquinoline, direct chlorination at the 1-position can be challenging without affecting other functional groups. Therefore, a common strategy involves the conversion of a 1-isoquinolinone (or isocarbostyril) derivative to the corresponding 1-chloroisoquinoline. This is typically achieved by treating the 1-isoquinolinone with a strong chlorinating agent like phosphoryl chloride or phosphorus pentachloride (PCl₅). This method is widely used for the synthesis of 1-haloisoquinolines.

Introduction of the Difluoromethoxy Moiety onto Aromatic Systems

The difluoromethoxy group is a valuable substituent in medicinal chemistry as it can act as a lipophilic bioisostere for hydroxyl or thiol groups. Its introduction onto an aromatic ring, such as the isoquinoline scaffold, is a key step in the synthesis of this compound.

Difluoromethoxylation of Precursor Phenols and Related Arenes

The most common method for introducing a difluoromethoxy group onto an aromatic ring is through the difluoromethylation of a precursor phenol. In the context of synthesizing this compound, this would involve the synthesis of a 5-hydroxyisoquinoline intermediate. This intermediate can then be reacted with a difluorocarbene source to form the desired difluoromethyl ether.

The synthesis of 5-hydroxyisoquinoline can be accomplished through various routes, including the Pomeranz-Fritsch reaction starting from m-hydroxybenzaldehyde or its protected form. Once the 5-hydroxyisoquinoline is obtained, the difluoromethoxy group can be introduced.

Utilization of Difluorocarbene Precursors in Difluoromethoxylation Reactions

The reaction of a phenol with difluorocarbene (:CF₂) is a widely used method for the synthesis of aryl difluoromethyl ethers. The difluorocarbene is a highly reactive intermediate that can be generated in situ from various precursors.

Several reagents and methods have been developed for the generation of difluorocarbene for its subsequent reaction with nucleophiles like phenols. Some of the commonly used precursors include:

Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): This is a commercially available and relatively stable solid that, upon heating in the presence of a base, decarboxylates to generate difluorocarbene.

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA): This reagent can release difluorocarbene under milder conditions, often catalyzed by a fluoride (B91410) source.

Dibromodifluoromethane (CBr₂F₂) and Diethylzinc (Et₂Zn): This combination can generate a zinc-based difluorocarbene species.

Fluoroform (CHF₃): In the presence of a strong base, fluoroform can be deprotonated to generate the trifluoromethyl anion, which can then eliminate a fluoride ion to form difluorocarbene.

The general mechanism involves the deprotonation of the precursor phenol to form a more nucleophilic phenoxide ion. This phenoxide then traps the electrophilic difluorocarbene as it is generated in the reaction mixture, leading to the formation of the aryl difluoromethyl ether.

Difluorocarbene Precursor Activating Agent/Conditions Description
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)Heat, Base (e.g., K₂CO₃)Thermal decarboxylation to generate :CF₂.
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA)Fluoride source (e.g., CsF)Fluoride-catalyzed decomposition to release :CF₂.
Dibromodifluoromethane (CBr₂F₂)Diethylzinc (Et₂Zn)Formation of a zinc difluorocarbene reagent.
Fluoroform (CHF₃)Strong Base (e.g., t-BuOK)Deprotonation followed by fluoride elimination.

A plausible synthetic route to this compound would therefore involve the synthesis of 5-hydroxyisoquinoline, followed by its conversion to 5-(difluoromethoxy)isoquinoline using a suitable difluorocarbene precursor. The final step would be the chlorination of the 1-position, likely via an N-oxidation followed by treatment with phosphoryl chloride, to yield the target compound. The existence of isomers such as 1-chloro-8-(difluoromethoxy)isoquinoline suggests the feasibility of such synthetic strategies. bldpharm.com

Reagents for Difluoromethylation

The introduction of the difluoromethyl (CHF₂) or difluoromethoxy (OCF₂H) group is a critical step in the synthesis of the target compound and its analogues. This is often accomplished using reagents that serve as a source for the difluoromethylene (:CF₂) or difluoromethyl radical (•CF₂H) species. Two prominent examples of such reagents are Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) and Sodium 2-chloro-2,2-difluoroacetate.

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) , with the linear formula FSO₂CF₂CO₂Si(CH₃)₃, is a well-established difluorocarbene reagent. sigmaaldrich.comlzchemical.com It is recognized for its high efficiency as a source of difluorocarbene (:CF₂). acs.org This reactivity allows for its use in the preparation of difluorocyclopropenes and other difluorinated compounds. sigmaaldrich.com Its utility is comparable to its methyl analogue, methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA), which also serves as a potent difluorocarbene precursor under high-temperature and high-concentration conditions. acs.org

Sodium 2-chloro-2,2-difluoroacetate (ClCF₂CO₂Na) is another widely used and commercially available reagent for difluoromethylation. orgsyn.orgyoutube.com It is valued for its stability under ambient conditions and its role as a difluorocarbene precursor upon thermal decarboxylation. orgsyn.org The generated electrophilic difluorocarbene can be trapped by various nucleophiles, including phenols, to form aryl difluoromethyl ethers. orgsyn.orgyoutube.comhep.com.cn This method is effective for the O-difluoromethylation of hydroxyl-substituted aromatic and heteroaromatic compounds. The reaction mechanism involves the thermal decomposition of the salt to produce a difluorocarbene, which then reacts with a phenoxide ion. orgsyn.orgyoutube.com This reagent has been successfully employed in the difluoromethylation of a wide range of substrates, including 2-hydroxychalcones and various phenols, thiophenols, and pyrazoles. youtube.comhep.com.cnresearchgate.net

Reagent NameChemical FormulaPrimary UseMechanism
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA)FSO₂CF₂CO₂Si(CH₃)₃Difluorocarbene precursorThermal or chemically induced generation of :CF₂
Sodium 2-chloro-2,2-difluoroacetateClCF₂CO₂NaDifluoromethylating agentThermal decarboxylation to generate :CF₂

Difluoromethylation Cross-Coupling Methodologies

Cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and they have been adapted for the introduction of difluoromethyl groups. Palladium-catalyzed cross-coupling reactions, in particular, have been developed for the difluoroalkylation of aryl boronic acids with reagents like bromodifluoromethylphosphonate and bromodifluoroacetate. researchgate.net These methods provide access to functionalized difluoromethylated arenes. researchgate.net

More specific to the isoquinoline scaffold, palladium(0)-catalyzed C4 site-selective C-H difluoroalkylation of isoquinolin-1(2H)-ones has been reported. researchgate.net This reaction proceeds through a radical pathway, enabling the direct cross-coupling of the isoquinolinone core with difluoroalkylating agents. researchgate.net While direct C-H difluoromethylation of pyridines has been extensively studied, similar strategies for isoquinolines have proven more challenging. nih.gov These cross-coupling methodologies are crucial for the late-stage functionalization of complex molecules, allowing for the precise installation of the difluoromethoxy group onto a pre-formed isoquinoline ring system.

Integrated Synthetic Routes to this compound

The synthesis of the target molecule, this compound, can be envisioned through several integrated strategies. These routes combine methods for constructing the isoquinoline core with techniques for introducing the chloro and difluoromethoxy substituents.

Sequential Functionalization Strategies

A logical approach to synthesizing this compound is through sequential functionalization. This strategy involves the step-by-step introduction of the required functional groups onto a simpler isoquinoline precursor. Two plausible sequences are:

Chlorination followed by Difluoromethoxylation: This route would begin with a 5-hydroxyisoquinoline precursor. The hydroxyl group could be converted to the difluoromethoxy group using a reagent like sodium 2-chloro-2,2-difluoroacetate. orgsyn.org The resulting 5-(difluoromethoxy)isoquinoline would then undergo chlorination at the C1 position. A standard method for this transformation is the treatment of the corresponding isoquinoline-N-oxide with phosphoryl chloride (POCl₃), which yields the 1-chloroisoquinoline derivative. chemicalbook.com

Difluoromethoxylation followed by Chlorination: Alternatively, one could start with 1-chloro-5-hydroxyisoquinoline. The hydroxyl group would then be subjected to O-difluoromethylation. This late-stage functionalization approach is advantageous for building a library of analogues from a common chlorinated intermediate. nih.gov

These sequential strategies rely on the robust and well-documented reactions for modifying the isoquinoline core. acs.orgijpsjournal.com

StrategyStarting MaterialKey StepsIntermediateFinal Product
Route 15-Hydroxyisoquinoline1. O-Difluoromethylation2. N-Oxidation3. Chlorination5-(Difluoromethoxy)isoquinolineThis compound
Route 21-Chloro-5-hydroxyisoquinoline1. O-DifluoromethylationN/AThis compound

Cascade and Multicomponent Reactions for Substituted Isoquinolines

Cascade and multicomponent reactions offer an elegant and atom-economical approach to constructing complex molecular architectures like substituted isoquinolines from simple starting materials in a single pot. bohrium.com These methods often involve transition-metal catalysis to facilitate a sequence of bond-forming events. researchgate.net

Recent advances have focused on combining radical difluoromethylation with a cyclization event to build the functionalized isoquinoline core in a single step. Visible-light-promoted reactions have emerged as a powerful tool in this area. researchgate.net For example, the radical difluoromethylation of N-benzamides using NaSO₂CF₂H under visible light and air can lead to CF₂H-containing isoquinoline-1,3-diones. researchgate.net Similarly, photoredox-catalyzed radical difluoromethylation/cyclization of related substrates provides access to various difluoromethylated heterocyclic systems. rsc.orgrsc.org

These radical cascade reactions feature mild conditions and broad substrate scopes, making them attractive for generating diverse isoquinoline derivatives. researchgate.netresearchgate.net A potential strategy could involve the cyclization of an appropriately substituted o-alkynylbenzaldehyde or a related precursor in the presence of a difluoromethyl radical source to construct the 5-(difluoromethoxy)isoquinoline skeleton.

Growing interest in sustainable chemistry has spurred the development of metal-free catalytic pathways for isoquinoline synthesis. researchgate.netnih.gov These methods avoid the use of potentially toxic and expensive transition metals. bohrium.com Iodine-catalyzed cyclization reactions and reactions using reusable Lewis acidic ionic liquids have been reported for the synthesis of isoquinoline derivatives. bohrium.comnih.gov For instance, a catalyst-free reaction of 2-ethynylbenzaldehyde with an ammonium source in water can produce the isoquinoline core. bohrium.com While these methods are powerful for creating the basic isoquinoline structure, the introduction of specific functionalities like the difluoromethoxy group would likely still require subsequent functionalization steps or the use of pre-functionalized starting materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-5-(difluoromethoxy)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF2NO/c11-9-7-2-1-3-8(15-10(12)13)6(7)4-5-14-9/h1-5,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJIESLCESDESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C(=C1)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Computational Characterization of 1 Chloro 5 Difluoromethoxy Isoquinoline

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental to the structural elucidation and purity assessment of chemical compounds. For a molecule like 1-chloro-5-(difluoromethoxy)isoquinoline, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy would be employed to provide a complete picture of its chemical identity.

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. For this compound, a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR: This technique would identify the number and environment of hydrogen atoms on the isoquinoline (B145761) ring. The expected spectrum would show distinct signals for each of the aromatic protons, with their chemical shifts and coupling constants providing definitive information about their positions relative to the chloro and difluoromethoxy substituents.

¹³C NMR: A ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule, including the carbons of the isoquinoline core and the carbon of the difluoromethoxy group. The chemical shifts would be influenced by the electronegativity of the attached chlorine, nitrogen, and difluoromethoxy groups.

¹⁹F NMR: Given the presence of the difluoromethoxy (-OCF₂H) group, ¹⁹F NMR is essential. It would show a characteristic signal for the two equivalent fluorine atoms, and its coupling to the hydrogen atom of the same group (a doublet in the ¹⁹F spectrum and a triplet in the ¹H spectrum, often referred to as a "triplet of doublets" if further coupled to other nuclei) would confirm the -OCF₂H moiety.

Despite the critical importance of this data, specific, experimentally determined NMR chemical shifts and coupling constants for this compound are not published in the accessible scientific literature. While patents sometimes contain such characterization data for novel compounds, it has not been found in the public versions of patents mentioning this compound. sigmaaldrich.comgoogle.com

Table 1: Predicted NMR Data for this compound No experimentally verified data is publicly available. This table is a placeholder for expected data types.

Nucleus Predicted Chemical Shift (ppm) Range Expected Multiplicity
¹H (Aromatic) 7.0 - 9.0 d, t, dd
¹H (-OCF₂H ) 6.5 - 7.5 t
¹³C (Aromatic) 110 - 160 s, d
¹³C (-OC F₂H) 110 - 120 t

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring its vibrational modes. For this compound, key vibrational bands would include:

C-Cl stretch: Typically found in the 600-800 cm⁻¹ region.

C-F stretches: Strong absorptions expected in the 1000-1200 cm⁻¹ range.

C-O-C stretches: Associated with the ether linkage of the difluoromethoxy group.

Aromatic C=C and C=N stretching: Occurring in the 1400-1650 cm⁻¹ region.

Aromatic C-H stretching: Found above 3000 cm⁻¹.

No specific experimental IR or Raman spectra for this compound have been published.

Mass Spectrometry (HRMS, ESI, FAB, EI) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound. High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental formula (C₁₀H₆ClF₂NO). Techniques like Electrospray Ionization (ESI), Fast Atom Bombardment (FAB), or Electron Ionization (EI) would be used to generate the molecular ion and its fragments. The fragmentation pattern would be characteristic, likely involving the loss of chlorine, the difluoromethoxy group, or smaller fragments like CO or HF.

While predicted mass spectrometry data, such as collision cross-sections for adducts of similar compounds like 1-chloro-5-fluoroisoquinoline, can be found in databases, specific experimental mass spectra or detailed fragmentation analyses for this compound are not available in the literature.

Table 2: Expected High-Resolution Mass Spectrometry Data

Formula Ion Type Calculated m/z
C₁₀H₆ClF₂NO [M+H]⁺ 230.0184

Ultraviolet-Visible Spectroscopy for Electronic Properties

UV-Vis spectroscopy measures the electronic transitions within a molecule and is characteristic of conjugated systems like the isoquinoline ring. The spectrum would be expected to show absorption bands corresponding to π-π* transitions of the aromatic system. The position and intensity of these bands are influenced by substituents. The chloro and difluoromethoxy groups would act as auxochromes, causing shifts in the absorption maxima compared to unsubstituted isoquinoline. However, no experimental UV-Vis spectra for this compound are publicly documented.

Computational Chemistry for Structural and Electronic Insights

In the absence of extensive experimental data, computational methods like Density Functional Theory (DFT) serve as powerful tools to predict the properties of molecules.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

DFT calculations could provide valuable insights into the three-dimensional structure of this compound, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate the electronic properties of the molecule, such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential. This information helps in understanding the molecule's reactivity and intermolecular interactions. DFT can also be used to simulate spectroscopic data (NMR, IR, UV-Vis), which can be a valuable tool for comparison if and when experimental data becomes available. Despite the utility of this method, no specific DFT studies on this compound have been published in the scientific literature.

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) stands as a cornerstone of modern computational chemistry for the study of electronically excited states in molecules. This method extends the foundational principles of ground-state DFT to describe the response of a system to time-dependent electromagnetic fields, such as those encountered in UV-visible spectroscopy. By calculating the electronic transitions between molecular orbitals, TD-DFT provides critical insights into the photophysical properties of a compound like this compound.

The primary outputs of a TD-DFT calculation are the vertical excitation energies, which correspond to the energy difference between the ground electronic state and various excited states, and the oscillator strengths, which are a measure of the probability of a given electronic transition occurring. These calculated values are instrumental in simulating a theoretical UV-visible absorption spectrum. For this compound, TD-DFT would be employed to understand how the interplay between the isoquinoline core, the electron-withdrawing chlorine atom, and the difluoromethoxy group dictates the nature of its low-lying excited states. The calculations would typically involve the analysis of the molecular orbitals involved in the principal electronic transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), to characterize them as π-π* or n-π* transitions.

A hypothetical TD-DFT analysis would likely reveal the influence of the substituents on the absorption maxima (λmax). The difluoromethoxy group, with its electron-withdrawing nature, could lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption bands compared to unsubstituted isoquinoline, depending on its interaction with the aromatic system.

Table 1: Hypothetical TD-DFT Predicted Electronic Transitions for this compound

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contributions
S0 → S13.853220.15HOMO → LUMO (95%)
S0 → S24.202950.08HOMO-1 → LUMO (80%)
S0 → S34.552720.25HOMO → LUMO+1 (75%)

Note: The data presented in this table is illustrative and represents the type of information that would be generated from a TD-DFT calculation. Actual values would be dependent on the specific computational level of theory and basis set employed.

Prediction of Spectroscopic Parameters via Computational Methods

Beyond the realm of electronic spectroscopy, computational chemistry offers a powerful suite of tools for the prediction of a wide range of spectroscopic parameters. These predictions are invaluable for confirming chemical structures, interpreting experimental spectra, and understanding the relationship between molecular structure and spectroscopic signatures. For a novel compound such as this compound, computational methods can provide a theoretical fingerprint based on its nuclear and electronic structure.

One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding tensors of the atomic nuclei (e.g., ¹H, ¹³C, ¹⁹F) within the molecule, it is possible to predict their chemical shifts. These calculations are typically performed using DFT methods, often employing the Gauge-Independent Atomic Orbital (GIAO) approach. The predicted chemical shifts, when referenced against a standard compound like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental NMR data to aid in signal assignment and structure verification. For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra would be crucial for characterizing the distinct chemical environments of the protons and carbons on the isoquinoline ring, as well as the fluorine atoms of the difluoromethoxy group.

Similarly, computational methods can predict vibrational spectra, such as Infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, one can determine the vibrational frequencies and their corresponding intensities. These frequencies correspond to the various vibrational modes of the molecule, including stretching, bending, and torsional motions. For the target compound, this would allow for the identification of characteristic vibrational bands associated with the C-Cl bond, the C-O-C linkages of the ether, the C-F bonds, and the various modes of the isoquinoline core.

Table 2: Predicted Spectroscopic Parameters for this compound (Illustrative Data)

Spectroscopic TechniqueParameterPredicted Value
¹³C NMRChemical Shift (C1)155.2 ppm
¹H NMRChemical Shift (H3)7.85 ppm
¹⁹F NMRChemical Shift (CHF₂)-82.5 ppm
IR SpectroscopyVibrational Frequency (C-F Stretch)1100-1200 cm⁻¹
IR SpectroscopyVibrational Frequency (C=N Stretch)1620 cm⁻¹

Note: The data in this table is for illustrative purposes only and represents the type of information that would be generated from computational predictions. The actual values are highly dependent on the chosen computational method and basis set.

Derivatization and Functionalization Strategies of 1 Chloro 5 Difluoromethoxy Isoquinoline

Exploration of the Chloro Group as a Versatile Handle

The chlorine atom at the C1 position of the isoquinoline (B145761) core is activated by the adjacent nitrogen atom, rendering it susceptible to a variety of transformations. This feature is a cornerstone of its utility in synthetic chemistry, enabling the introduction of a wide array of substituents through well-established reaction protocols.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C1-chloro group of the target compound serves as an excellent electrophilic partner in these reactions.

Kumada Coupling : This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. organic-chemistry.org It is a cost-effective method for generating unsymmetrical biaryls and other substituted aromatics. organic-chemistry.org The advantage lies in the direct use of Grignard reagents, which are readily prepared. organic-chemistry.org For 1-chloro-5-(difluoromethoxy)isoquinoline, a Kumada coupling would involve its reaction with an organomagnesium halide (R-MgX) to yield a 1-substituted-5-(difluoromethoxy)isoquinoline.

Hiyama Coupling : The Hiyama coupling utilizes an organosilane as the organometallic nucleophile, activated by a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). dntb.gov.uamdpi.com This method is known for its tolerance of various functional groups. The reaction of this compound with an organotrimethoxysilane or a similar silane (B1218182) derivative in the presence of a palladium catalyst would result in the formation of a new C-C bond at the C1 position. mdpi.com This approach has been successfully applied to chloropyridines, which are structurally analogous to the isoquinoline system. mdpi.com

Grignard-type Reactions : Beyond direct cross-coupling, organometallic reagents like Grignard or organolithium reagents can add to the C=N bond of the isoquinoline system. mdpi.com While this initially forms a 1,2-dihydroisoquinoline, subsequent oxidation can restore aromaticity, leading to a functionalized product.

Below is a table summarizing potential cross-coupling reactions at the C1 position.

Coupling Reaction Organometallic Reagent Typical Catalyst General Product Structure
Kumada CouplingR-MgX (Grignard Reagent)Ni or Pd complexes1-R-5-(difluoromethoxy)isoquinoline
Hiyama CouplingR-Si(OR')₃ (Organosilane)Pd complexes1-R-5-(difluoromethoxy)isoquinoline
Suzuki CouplingR-B(OH)₂ (Boronic Acid)Pd complexes1-R-5-(difluoromethoxy)isoquinoline
Negishi CouplingR-ZnX (Organozinc Reagent)Pd or Ni complexes1-R-5-(difluoromethoxy)isoquinoline

The electron-withdrawing effect of the ring nitrogen activates the C1-chloro group toward nucleophilic aromatic substitution (SNAr). This allows for the direct displacement of the chloride ion by a variety of nucleophiles, providing a straightforward route to 1-substituted isoquinoline derivatives.

Common nucleophiles that can be employed include:

Amines : Reaction with primary or secondary amines (R₂NH) can introduce amino functionalities.

Alkoxides : Sodium or potassium alkoxides (NaOR) can be used to form ether linkages.

Thiolates : Thiolates (NaSR) can be used to synthesize thioethers.

Azides : Sodium azide (B81097) can introduce an azido (B1232118) group, which can be further transformed.

The general scheme for this transformation is shown below, followed by a table of examples.

General SNAr ReactionA representative scheme for nucleophilic displacement at the C1 position.
Nucleophile Reagent Example Product Type
AmineR₂NH1-Amino-5-(difluoromethoxy)isoquinoline
AlkoxideNaOR1-Alkoxy-5-(difluoromethoxy)isoquinoline
ThiolateNaSR1-(Alkylthio)-5-(difluoromethoxy)isoquinoline
CyanideNaCN1-Cyano-5-(difluoromethoxy)isoquinoline

Halogen-lithium exchange is a powerful method for converting an aryl halide into a highly reactive organolithium species. researchgate.net This transformation is typically achieved by treating the halide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at cryogenic temperatures (−78 °C or lower) to prevent side reactions. nih.govharvard.edu

For this compound, treatment with n-BuLi would generate 1-lithio-5-(difluoromethoxy)isoquinoline. This intermediate is a potent nucleophile and can react with a wide range of electrophiles to introduce new functional groups that are not accessible through other means. harvard.edu The reaction is extremely fast, often out-competing proton transfer. harvard.edu

The resulting lithiated intermediate can be trapped with various electrophiles as detailed in the table below.

Electrophile Reagent Example Functional Group Introduced
Aldehyde/KetoneRCHO / RCOR'Hydroxyalkyl / Hydroxy-dialkyl-methyl
Carbon DioxideCO₂Carboxylic Acid (after workup)
Alkyl HalideR-XAlkyl Group
DisulfideRSSRThioether
N,N-DimethylformamideDMFAldehyde (after workup)

Transformations Involving the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is generally considered a stable moiety and a valuable bioisostere for methoxy (B1213986) or hydroxyl groups. Its direct chemical modification is less common than reactions involving the chloro group.

The difluoromethoxy group is relatively robust and often remains intact during synthetic manipulations at other parts of the molecule. However, its properties differ from those of a simple methoxy group. Studies on related structures have shown that a difluoromethoxy-substituted aromatic ring can be more susceptible to hydrolysis under certain conditions compared to its methoxy analog. nih.gov The strong electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic ring and the stability of the ether linkage. Major transformations of the -OCF₂H group itself are not well-documented and would likely require harsh reaction conditions, which could compromise the integrity of the isoquinoline core. nih.gov Therefore, it is typically installed as a desired final functionality rather than as an intermediate handle for further reactions.

Late-Stage Functionalization of Complex Architectures Incorporating the Target Compound

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex, drug-like molecules at a late step in the synthesis. nih.gov This approach enables the rapid generation of analogs for structure-activity relationship (SAR) studies without the need for de novo synthesis. rsc.org

This compound is an ideal scaffold for LSF. A complex bioactive molecule can be synthesized to incorporate this isoquinoline core, and its C1-chloro "handle" can then be used for diversification. The cross-coupling and nucleophilic displacement reactions described in section 5.1 are perfectly suited for this purpose. By applying these reactions, medicinal chemists can efficiently explore a wide range of substituents at the C1 position, probing interactions with biological targets and optimizing pharmacokinetic properties. nih.gov This strategy significantly improves the efficiency of the drug discovery process. nih.gov

Formation of New Molecular Architectures Utilizing this compound as a Building Block

The inherent reactivity of this compound makes it a valuable building block for the construction of more complex molecular architectures. The chloro substituent at the 1-position serves as a versatile handle for the introduction of various functionalities, facilitating the synthesis of novel heterocyclic systems and the development of ligands for coordination chemistry.

The 1-chloroisoquinoline (B32320) moiety is a well-established precursor for the synthesis of fused heterocyclic systems. The chlorine atom at the C1 position is susceptible to displacement by a variety of nucleophiles, a reaction that can be exploited to construct new rings. For instance, reaction with binucleophilic reagents can lead to the formation of tri- and tetracyclic systems.

One common strategy involves the reaction of 1-chloroisoquinolines with compounds containing both a nucleophilic and an electrophilic center, or two nucleophilic centers, leading to annulation reactions. While specific examples utilizing this compound are not extensively documented in publicly available literature, established methodologies for related 1-chloroisoquinolines can be applied.

For example, a plausible approach to new heterocyclic systems is through palladium-catalyzed coupling reactions followed by intramolecular cyclization. A hypothetical reaction scheme could involve a Sonogashira coupling to introduce an alkyne at the 1-position, followed by an intramolecular cyclization to form a furo[3,4-b]isoquinoline derivative.

Table 1: Hypothetical Synthesis of Furo[3,4-b]isoquinoline Derivative

Reactant 1 Reactant 2 Catalyst Solvent Product Yield (%)
This compoundPropargyl alcoholPd(PPh₃)₂Cl₂, CuITriethylamine1-(3-hydroxyprop-1-yn-1-yl)-5-(difluoromethoxy)isoquinoline85
1-(3-hydroxyprop-1-yn-1-yl)-5-(difluoromethoxy)isoquinoline-Gold(I) chlorideDichloromethane5-(Difluoromethoxy)furo[3,4-b]isoquinoline70

Furthermore, the synthesis of pyrazolo[5,1-a]isoquinoline systems from C,N-cyclic azomethine imines and α,β-unsaturated ketones has been reported, highlighting the potential for constructing fused pyrazole (B372694) rings on the isoquinoline core. google.com Although not starting from a 1-chloro derivative, this demonstrates the accessibility of such fused systems.

Isoquinoline and its derivatives are known to act as N-donor ligands in coordination chemistry, forming complexes with a variety of transition metals. google.comgoogle.com The nitrogen atom of the isoquinoline ring possesses a lone pair of electrons that can coordinate to a metal center. The electronic and steric properties of substituents on the isoquinoline ring can significantly influence the coordination properties of the ligand, such as its binding affinity and the stability of the resulting metal complex.

The presence of the electron-withdrawing difluoromethoxy group at the 5-position in this compound is expected to decrease the electron density on the isoquinoline nitrogen, thereby reducing its basicity and potentially weakening its coordination to metal centers compared to unsubstituted isoquinoline. However, this electronic modification can also be advantageous in certain catalytic applications where fine-tuning of the ligand's electronic properties is crucial.

The chloro substituent at the 1-position offers a site for further functionalization to create bidentate or polydentate ligands. For example, substitution of the chloro group with a coordinating group, such as a pyridine (B92270) or an amine, could lead to the formation of chelating ligands. Such ligands are of great interest in the development of new catalysts and functional materials. For instance, 1,1′-biisoquinolines are a class of atropisomeric chiral ligands that have been used in asymmetric catalysis. google.com The synthesis of such a biisoquinoline from this compound via a homocoupling reaction is a plausible strategy.

Table 2: Potential Coordination Complexes with this compound Derivatives

Ligand Metal Salt Solvent Resulting Complex Potential Application
1-(2-pyridyl)-5-(difluoromethoxy)isoquinolinePalladium(II) chlorideAcetonitrile[Pd(L)Cl₂]Cross-coupling catalysis
1-amino-5-(difluoromethoxy)isoquinolineCopper(II) acetateMethanol[Cu(L)₂(OAc)₂]Magnetic materials
1,1'-Bis(5-(difluoromethoxy)isoquinoline)Rhodium(I) acetylacetonate (B107027) dicarbonylDichloromethane[Rh(L)(acac)(CO)₂]Asymmetric hydrogenation

The versatility of isoquinoline-based ligands extends to the formation of metal-organic frameworks (MOFs), where they can serve as organic linkers. The tailored synthesis of isoquinoline derivatives allows for the design of MOFs with specific pore sizes and functionalities for applications in gas storage and catalysis. While specific studies on MOFs incorporating this compound are not currently available, the principles of reticular chemistry suggest its potential as a functional building block in this area.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-chloro-5-(difluoromethoxy)isoquinoline, and how do reaction conditions influence intermediate stability?

  • Methodology : Synthesis typically involves sequential functionalization of the isoquinoline core. For example:

Acyl-chlorination : Introduce chlorine at the 1-position using POCl₃ or SOCl₂ under anhydrous conditions (50–80°C, 4–6 hours) .

Difluoromethoxy substitution : React with difluoromethylating agents (e.g., ClCF₂O−) via nucleophilic aromatic substitution (120–150°C, DMF, K₂CO₃) .

  • Intermediate stability : The chloro intermediate is sensitive to hydrolysis; anhydrous conditions and inert atmospheres (N₂/Ar) are critical. Silver triflate (AgOTf) catalysis improves regioselectivity in cross-coupling steps .

Q. How does the difluoromethoxy group at the 5-position affect the compound’s electronic properties and reactivity in cross-coupling reactions?

  • Electronic effects : The difluoromethoxy group is strongly electron-withdrawing (-I effect), reducing electron density at the isoquinoline ring. This enhances electrophilicity at the 1-position, facilitating Suzuki-Miyaura couplings with aryl boronic acids.
  • Reactivity trends : Substituent position impacts reduction potentials (e.g., −3.26 V for 6-NH₂ vs. −2.51 V for 6-CN in isoquinoline derivatives), correlating with experimental yields in photocatalytic borylation (64% for electron-donating groups vs. 32% for electron-withdrawing groups) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodology :

Metabolic profiling : Use LC-MS to identify active metabolites in plasma and tissues. Isoquinoline derivatives often undergo hepatic CYP450-mediated oxidation, altering potency .

Dose optimization : Adjust pharmacokinetic parameters (e.g., Cmax, AUC) using compartmental modeling to align in vitro IC₅₀ values with effective in vivo doses .

  • Case study : Isoquinoline-based TDP2 inhibitors showed discrepancies due to off-target binding in vivo; structural modifications (e.g., adding polar groups) improved selectivity .

Q. How can computational modeling predict the impact of structural modifications on target binding affinity?

  • Approach :

Fragment merging : Combine hit fragments (e.g., monosubstituted isoquinolines) using "merging by design" strategies to enhance binding without X-ray data. For example, merge a 5-difluoromethoxy fragment with a 1-chloro fragment to optimize steric and electronic complementarity .

MD simulations : Run 100-ns molecular dynamics trajectories to assess stability of the compound in the ATP-binding pocket of kinases. Key metrics include RMSD (<2.0 Å) and hydrogen bond retention (>80% occupancy) .

  • Validation : Compare predicted ΔG values (MM/PBSA) with experimental IC₅₀ data. A linear correlation (R² >0.7) validates the model .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.